The mechanism of action of (6-Fluoroquinolin-2-yl)methanol is largely determined by its presence within more complex molecules, primarily as part of HDAC inhibitors. [] HDAC inhibitors containing (6-Fluoroquinolin-2-yl)methanol can selectively bind to and inhibit specific subtypes of HDAC enzymes, ultimately affecting gene expression by altering histone acetylation patterns.
While the provided papers do not specifically detail the individual physical and chemical properties of (6-Fluoroquinolin-2-yl)methanol, its properties are crucial for the overall characteristics of the compounds it is a part of. Factors like solubility, polarity, and stability, influenced by the presence of (6-Fluoroquinolin-2-yl)methanol, significantly impact the pharmacological profile of HDAC inhibitors. []
(6-Fluoroquinolin-2-yl)methanol plays a significant role in the development of novel HDAC inhibitors with improved selectivity and oral bioavailability. [] One notable example is its incorporation into the compound CHR-3996 (2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide). [] This compound exhibited promising anti-cancer activity in preclinical studies and was selected for further clinical development.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2